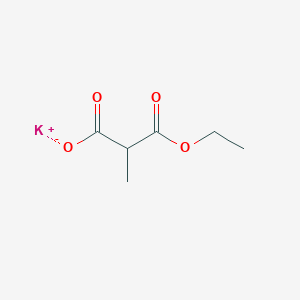

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate

CAS No.: 103362-70-5

Cat. No.: VC8040515

Molecular Formula: C6H9KO4

Molecular Weight: 184.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103362-70-5 |

|---|---|

| Molecular Formula | C6H9KO4 |

| Molecular Weight | 184.23 g/mol |

| IUPAC Name | potassium;3-ethoxy-2-methyl-3-oxopropanoate |

| Standard InChI | InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 |

| Standard InChI Key | XHLZDVTUAWBGGH-UHFFFAOYSA-M |

| SMILES | CCOC(=O)C(C)C(=O)[O-].[K+] |

| Canonical SMILES | CCOC(=O)C(C)C(=O)[O-].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The IUPAC name for this compound is potassium 3-ethoxy-2-methyl-3-oxopropanoate, reflecting its ester and carboxylate functionalities. Alternative designations include potassium ethyl methylmalonate and MFCD00274542 . Its molecular formula, C₆H₉KO₄, confirms the presence of a potassium ion paired with a monoethyl ester of methylmalonic acid.

Structural Analysis

The compound’s structure features:

-

A central malonate backbone with a methyl group at the C2 position.

-

An ethoxy ester group at C3.

The SMILES notation CCOC(=O)C(C)C(=O)[O-].[K+] encodes this arrangement, highlighting the ethoxy (CCO-), keto (C=O), and carboxylate (C(=O)[O-]) groups . Computational models estimate a topological polar surface area of 66.4 Ų, indicative of moderate polarity .

Table 1: Key Computed Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 184.23 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 66.4 Ų |

Synthesis and Manufacturing

Parent Compound and Derivative Formation

The parent compound, 2-methyl-malonic acid monoethyl ester (CID 295972), serves as the precursor. Synthesis typically involves:

-

Esterification: Reacting methylmalonic acid with ethanol under acidic conditions to form the monoethyl ester.

-

Salt Formation: Treating the ester with potassium hydroxide to yield the potassium carboxylate .

Reactivity and Applications

Role in Organic Synthesis

The compound’s dual electrophilic sites (keto and ester groups) enable its use in:

-

Claisen Condensations: As a nucleophile in ketone-ester couplings.

-

Metal-Catalyzed Cross-Couplings: Potassium’s weak coordination facilitates transmetallation in palladium-mediated reactions .

Pharmaceutical Intermediate

While direct therapeutic applications are undocumented, its structural analogs participate in prodrug synthesis. For example, malonate derivatives are explored for modulating mitochondrial metabolism in cancer therapies .

| Exposure Route | Precautionary Measures | First Aid Response |

|---|---|---|

| Inhalation | Use fume hood; avoid dust | Move to fresh air |

| Skin Contact | Wear gloves | Rinse with water; wash soap |

| Eye Contact | Safety goggles | Flush eyes for 15 minutes |

Environmental and Regulatory Status

No REACH registration is currently required due to exempted tonnage or uses . Disposal must follow local regulations for potassium-containing organics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume